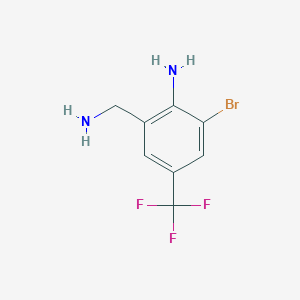
2,6-Difluoro-4-((methylamino)methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Difluoro-4-((methylamino)methyl)phenol: is a chemical compound with the following molecular formula:
C8H9F2NO
and a molecular weight of 155.17 g/mol . It contains a phenolic ring substituted with fluorine atoms and a methylamino group.準備方法
Synthetic Routes: The synthesis of this compound involves introducing fluorine atoms onto a phenolic ring. One common method is the Suzuki–Miyaura coupling reaction, which joins chemically differentiated fragments using a palladium catalyst. In this process, oxidative addition occurs with electrophilic organic groups, while transmetalation transfers nucleophilic organic groups from boron to palladium .
Reaction Conditions: The specific conditions for the synthesis depend on the chosen synthetic route. the Suzuki–Miyaura coupling typically employs mild and functional group-tolerant reaction conditions.
Industrial Production: Industrial-scale production methods may involve variations of the Suzuki–Miyaura coupling or other fluorination strategies. detailed industrial processes are proprietary and may not be widely available.
化学反応の分析
Reactivity: 2,6-Difluoro-4-((methylamino)methyl)phenol can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include boron-based compounds (e.g., boronic acids), palladium catalysts, and fluorinating agents.
Major Products: The major products formed from these reactions include derivatives of the phenolic ring, such as fluorinated phenols or substituted amines.
科学的研究の応用
This compound finds applications in several fields:
Chemistry: As a building block for designing new molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Developing potential drugs or imaging agents.
Industry: Incorporating fluorinated compounds into materials or catalysts.
作用機序
The exact mechanism by which 2,6-Difluoro-4-((methylamino)methyl)phenol exerts its effects depends on its specific applications. It may interact with cellular receptors, enzymes, or other molecular targets.
特性
分子式 |
C8H9F2NO |
|---|---|
分子量 |
173.16 g/mol |
IUPAC名 |
2,6-difluoro-4-(methylaminomethyl)phenol |
InChI |
InChI=1S/C8H9F2NO/c1-11-4-5-2-6(9)8(12)7(10)3-5/h2-3,11-12H,4H2,1H3 |
InChIキー |
RWAKSPAHXLBPLD-UHFFFAOYSA-N |
正規SMILES |
CNCC1=CC(=C(C(=C1)F)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-phenoxyphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953759.png)
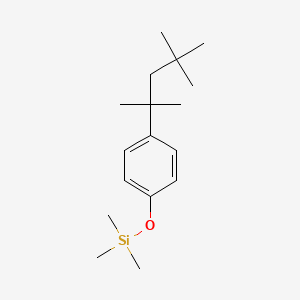
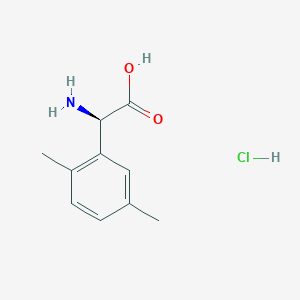
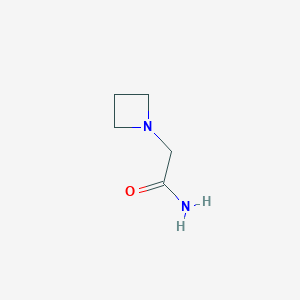

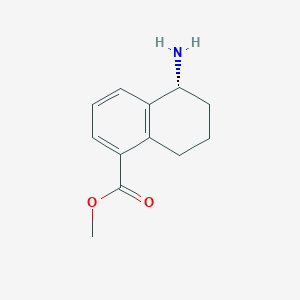
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tridecanethioate;azane](/img/structure/B12953792.png)
![2-(4-methylthiophen-2-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953793.png)
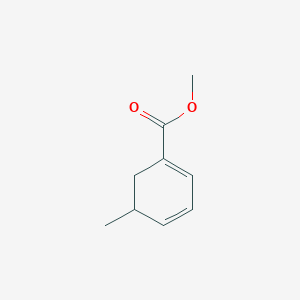
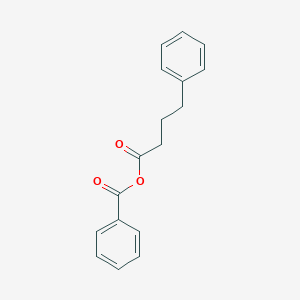
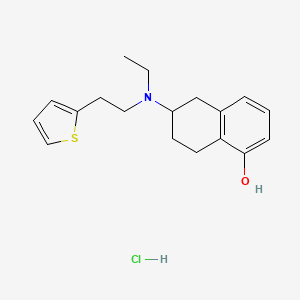
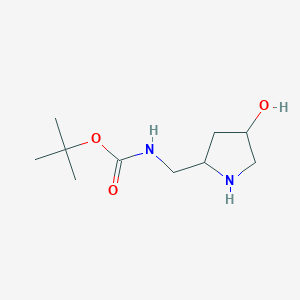
![2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine](/img/structure/B12953828.png)
